Comprehensive Technical Guide on FD&C Red No. 4 Free Acid: Structural Elucidation, Physicochemical Properties, and Analytical Workflows
Comprehensive Technical Guide on FD&C Red No. 4 Free Acid: Structural Elucidation, Physicochemical Properties, and Analytical Workflows
Executive Summary
In the landscape of synthetic colorants, FD&C Red No. 4 (commonly known in its disodium salt form as Ponceau SX) occupies a complex regulatory and analytical space. While the disodium salt is the commercially utilized form in external cosmetics[1], analytical chemists and toxicologists must frequently isolate, quantify, and study its parent protonated form: FD&C Red No. 4 free acid [2].
This whitepaper provides an in-depth mechanistic breakdown of the free acid's physicochemical behavior, the causality behind its chromatographic anomalies, and field-proven, self-validating protocols for its extraction and LC-MS/MS quantification.
Chemical Structure & Molecular Properties
FD&C Red No. 4 free acid is a monoazo dye characterized by a highly conjugated aromatic system. Structurally, it consists of a 2,4-dimethylbenzenesulfonic acid moiety linked via an azo bond (–N=N–) to a 4-hydroxynaphthalene-1-sulfonic acid moiety[3].
The presence of two strongly acidic sulfonic acid groups (
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
| Molecular Formula | |
| Molecular Weight | 436.46 g/mol [4] |
| Monoisotopic Mass | 436.0399 Da[3] |
| PubChem CID (Free Acid) | 62543[2] |
| PubChem CID (Disodium Salt) | 62542[5] |
| Predicted XlogP | 2.8 (Theoretical, un-ionized)[3] |
| Primary MS Adduct (ESI-) |
Physicochemical Behavior & Causality
A common pitfall in analytical method development for azo dyes is treating them like standard small-molecule pharmaceuticals. Because the sulfonic acid groups of the FD&C Red No. 4 free acid have a
The Causality of Hydrophilicity: In reversed-phase liquid chromatography (RPLC), the permanent dianionic state causes the free acid to elute in the void volume of a standard C18 column. The electrostatic repulsion from residual silanols on the silica backbone further exacerbates poor peak shape. To retain this molecule, scientists must either utilize ion-pairing reagents (which suppress mass spectrometry signals) or pivot to orthogonal separation mechanisms such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Anion Exchange.
Mechanistic Pathways: Toxicology & Degradation
FD&C Red No. 4 was banned by the FDA for use in ingested foods and pharmaceuticals in 1976 due to toxicological findings, including adrenal cortical lesions and urinary bladder polyps in animal models[6]. It remains permitted strictly for externally applied cosmetics[1].
The primary toxicological concern with ingested azo dyes is their susceptibility to reductive cleavage by azoreductase enzymes present in the human gut microbiome[7]. This cleavage breaks the azo bond, yielding highly reactive primary aromatic amines.
Reductive cleavage pathway of FD&C Red No. 4 free acid yielding two primary aromatic amines.
Experimental Workflows & Self-Validating Protocols
To isolate and quantify FD&C Red No. 4 free acid from complex cosmetic matrices, we deploy a two-part self-validating system: a Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) followed by HILIC-ESI-MS/MS.
Protocol 1: Isolation via WAX SPE
Objective: Extract the highly polar azo dye and convert the disodium salt to its free acid form for MS analysis.
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Matrix Solubilization & pH Adjustment: Dilute the sample in 50 mM ammonium acetate buffer and adjust to pH 6.0.
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Causality: At pH 6.0, the sulfonic acid moieties are fully ionized (anionic), while the phenolic hydroxyl remains protonated. This isolates the exact charge state required for electrostatic binding.
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Sorbent Conditioning: Condition a WAX SPE cartridge with 3 mL methanol, followed by 3 mL of 50 mM ammonium acetate (pH 6.0).
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Causality: The buffer establishes the correct pH environment to ensure the polymeric sorbent's tertiary amine groups are protonated (cationic), creating an electrostatic trap.
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Sample Loading & Washing: Load the sample. Wash with 3 mL of 25 mM ammonium acetate (pH 6.0), then 3 mL of pure methanol.
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Causality: Methanol removes hydrophobic neutral interferences. Because the dye is held by strong ionic bonds, the organic wash will not cause premature elution.
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Elution: Elute using 3 mL of 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in 10 mM ammonium formate.
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Causality: The high pH (NH4OH) deprotonates the WAX sorbent's tertiary amines, neutralizing their positive charge. The electrostatic interaction collapses, releasing the dye.
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Protocol 2: HILIC-ESI-MS/MS Analysis
Objective: Retain and quantify the free acid without using MS-contaminating ion-pairing agents.
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Column Selection: Utilize a Zwitterionic HILIC column (e.g., ZIC-HILIC).
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Causality: The zwitterionic surface provides simultaneous electrostatic repulsion and attraction, partitioning the dianionic free acid into the water-enriched layer on the silica surface.
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Mobile Phase: Phase A: 10 mM Ammonium Formate (pH 3.0). Phase B: Acetonitrile. Gradient: Start at 95% B, ramp to 50% B.
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Detection: Negative ESI mode, monitoring the
precursor at 435.03[3].
Self-Validation Mechanism:
This protocol validates itself through orthogonal retention modeling. If the isolated analyte is truly the free acid of FD&C Red No. 4, its retention time will decrease as the aqueous portion of the mobile phase increases—the exact opposite of reversed-phase behavior. Coupled with exact mass detection (436.0399 Da) and Diode-Array Detection (DAD) at
Self-validating analytical workflow for the extraction and LC-MS analysis of FD&C Red No. 4.
References
Sources
- 1. specialchem.com [specialchem.com]
- 2. FD&C Red No. 4 free acid | C18H16N2O7S2 | CID 62543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Fd&c red 4 (C18H16N2O7S2) [pubchemlite.lcsb.uni.lu]
- 4. FD&C RED NO. 4 FREE ACID [drugs.ncats.io]
- 5. FD&C Red 4 | C18H14N2Na2O7S2 | CID 62542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
- 7. Screening Assessment - Canada.ca [canada.ca]
